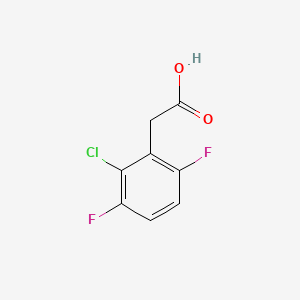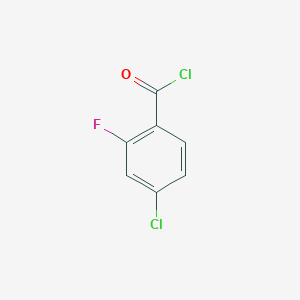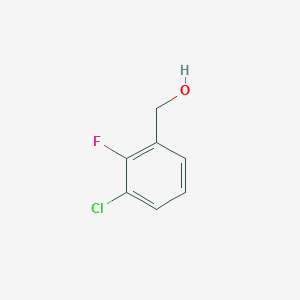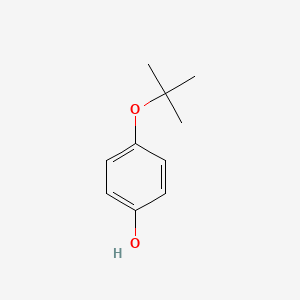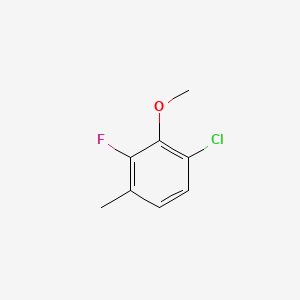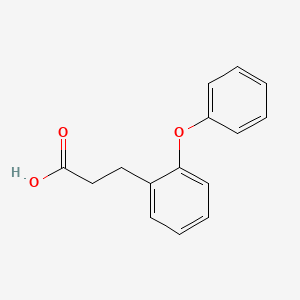
3-(2-苯氧基苯基)丙酸
概述
描述
3-(2-Phenoxyphenyl)propanoic acid is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is a monocarboxylic acid where the propanoic acid moiety is substituted at the second position by a 2-phenoxyphenyl group. This compound is primarily used in research and has various applications in the fields of chemistry, biology, and medicine.
科学研究应用
3-(2-phenoxyphenyl)propanoic acid is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a biochemical tool in proteomics research.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
作用机制
Target of Action
3-(2-Phenoxyphenyl)propanoic acid, also known as fenoprofen, primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which are lipid compounds that play a key role in inflammation, pain, and fever.
Mode of Action
Fenoprofen inhibits the activity of COX-1 and COX-2 enzymes, leading to a reduction in the synthesis of prostaglandins . By decreasing prostaglandin production, fenoprofen effectively reduces inflammation, alleviates pain, and lowers fever. This inhibition is achieved through competitive binding to the active site of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins.
Biochemical Pathways
The primary biochemical pathway affected by fenoprofen is the arachidonic acid pathway . By inhibiting COX enzymes, fenoprofen disrupts the conversion of arachidonic acid into prostaglandins and thromboxanes. This disruption leads to decreased inflammation and pain. Additionally, fenoprofen’s action on melanocortin receptors enhances ERK1/2 activation, which can influence various cellular processes .
Pharmacokinetics
Fenoprofen exhibits the following pharmacokinetic properties:
These properties ensure that fenoprofen has a relatively quick onset of action and a moderate duration of effect, making it effective for managing acute pain and inflammation.
Result of Action
At the molecular level, fenoprofen’s inhibition of COX enzymes leads to a decrease in prostaglandin levels , resulting in reduced inflammation, pain, and fever . At the cellular level, this reduction in prostaglandins can lead to decreased vascular permeability, lessened leukocyte infiltration, and overall diminished inflammatory response.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence fenoprofen’s stability and efficacy . For instance, acidic environments can enhance the drug’s absorption, while extreme temperatures may affect its stability. Additionally, the presence of other medications that compete for the same metabolic pathways can alter fenoprofen’s bioavailability and effectiveness.
生化分析
Biochemical Properties
3-(2-Phenoxyphenyl)propanoic Acid plays a crucial role in biochemical reactions, particularly as an allosteric enhancer for melanocortin receptors . It increases ERK1/2 activation, which is involved in various cellular processes, including cell proliferation and differentiation . The compound interacts with enzymes such as cyclooxygenase (COX), inhibiting both COX-1 and COX-2, which are key enzymes in the inflammatory pathway . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Cellular Effects
3-(2-Phenoxyphenyl)propanoic Acid influences various types of cells and cellular processes. It affects cell signaling pathways by inhibiting cyclooxygenase enzymes, leading to decreased prostaglandin synthesis . This inhibition impacts gene expression related to inflammation and pain. Additionally, the compound modulates cellular metabolism by affecting the activity of enzymes involved in the inflammatory response . These effects contribute to its anti-inflammatory and analgesic properties.
Molecular Mechanism
The molecular mechanism of 3-(2-Phenoxyphenyl)propanoic Acid involves its binding interactions with cyclooxygenase enzymes. By inhibiting COX-1 and COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Furthermore, 3-(2-Phenoxyphenyl)propanoic Acid acts as an allosteric enhancer for melanocortin receptors, increasing ERK1/2 activation and influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Phenoxyphenyl)propanoic Acid change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that the compound maintains its anti-inflammatory and analgesic effects over extended periods, with no significant loss of potency .
Dosage Effects in Animal Models
The effects of 3-(2-Phenoxyphenyl)propanoic Acid vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without causing significant adverse effects . At high doses, it can lead to toxic effects such as gastrointestinal bleeding and renal impairment . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
3-(2-Phenoxyphenyl)propanoic Acid is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450 . The compound undergoes hepatic metabolism, resulting in the formation of various metabolites that are excreted via the kidneys . These metabolic processes influence the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, 3-(2-Phenoxyphenyl)propanoic Acid is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target sites effectively . This distribution is crucial for its therapeutic action and overall effectiveness.
Subcellular Localization
The subcellular localization of 3-(2-Phenoxyphenyl)propanoic Acid is influenced by its chemical structure and interactions with cellular components . The compound is primarily localized in the cytoplasm, where it interacts with cyclooxygenase enzymes and other biomolecules involved in the inflammatory response . This localization is essential for its anti-inflammatory and analgesic effects.
准备方法
The synthesis of 3-(2-phenoxyphenyl)propanoic acid can be achieved through several routes. One common method involves the hydrolysis of 2-(phenoxy-phenyl)-3-propionitrile with sodium hydroxide in 50% aqueous ethanol for 72 hours . Another method includes the decarboxylation of α-methyl-α-(3-phenoxyphenyl)-malonic acid in a melt at 130°-160°C . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
化学反应分析
3-(2-phenoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the phenoxyphenyl group. Common reagents used in these reactions include sodium hydroxide, phosphorus tribromide, and sodium cyanide. Major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
3-(2-phenoxyphenyl)propanoic acid is similar to other NSAIDs such as ibuprofen and naproxen. it is unique in its specific substitution pattern, which imparts distinct pharmacological properties. Similar compounds include:
Ibuprofen: Another propionic acid derivative with anti-inflammatory properties.
Naproxen: A similar NSAID with a different substitution pattern on the aromatic ring.
Fenoprofen: A closely related compound with similar anti-inflammatory effects.
属性
IUPAC Name |
3-(2-phenoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)11-10-12-6-4-5-9-14(12)18-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZITUPTGXSTQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377447 | |
| Record name | 3-(2-phenoxyphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40492-92-0 | |
| Record name | 3-(2-phenoxyphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
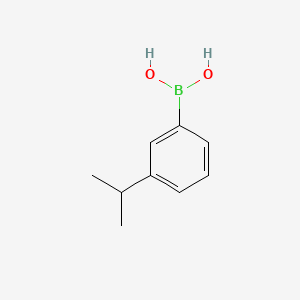
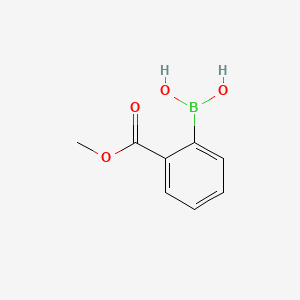

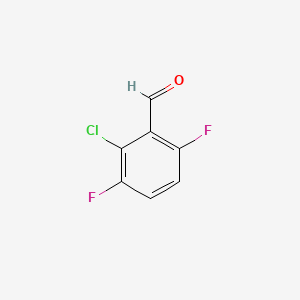
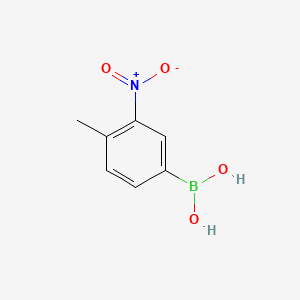

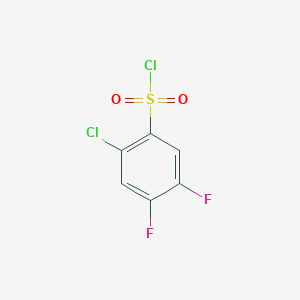
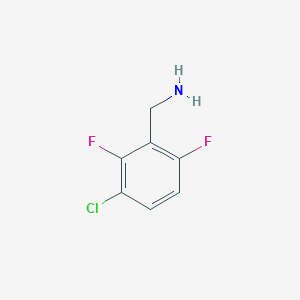
![2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione](/img/structure/B1303787.png)
